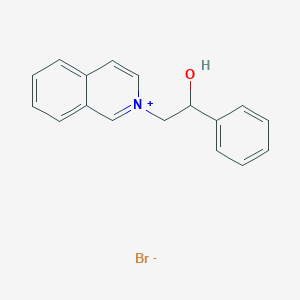
2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide typically involves the reaction of 2-bromo-1-phenylethanone with isoquinoline in dry acetonitrile at room temperature. The reaction mixture is stirred, and the resulting precipitate is filtered and washed with acetonitrile to obtain the pure product .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of metal catalysts and catalyst-free processes in water has been explored to improve the efficiency and environmental sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane, acetonitrile, and dimethylformamide .
Major Products Formed
Major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly for their ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, isoquinoline derivatives have been shown to inhibit enzymes like phosphatases and lipoxygenases, which are involved in inflammatory and cancer-related pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide include:
Quinoline: A structural isomer with similar aromatic properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Isoquinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
112107-58-1 |
|---|---|
Fórmula molecular |
C17H16BrNO |
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
2-isoquinolin-2-ium-2-yl-1-phenylethanol;bromide |
InChI |
InChI=1S/C17H16NO.BrH/c19-17(15-7-2-1-3-8-15)13-18-11-10-14-6-4-5-9-16(14)12-18;/h1-12,17,19H,13H2;1H/q+1;/p-1 |
Clave InChI |
JMEUUWBHZDVJGO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(C[N+]2=CC3=CC=CC=C3C=C2)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















